molecular formula C19H23FN2O2 B2877181 1-(4-Fluorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797340-03-4

1-(4-Fluorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea

Cat. No. B2877181
CAS RN: 1797340-03-4
M. Wt: 330.403
InChI Key: UWAHLSBWEXDSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound 1" and is known for its ability to inhibit the function of certain enzymes. In

Scientific Research Applications

Synthesis and Analytical Applications

Deuterium-labeled versions of similar urea compounds have been synthesized for use as internal standards in LC–MS analysis, highlighting their role in drug pharmacokinetics studies. For example, a deuterium-labeled derivative of AR-A014418, which shares structural similarities, was synthesized to assist in absorption and distribution studies, showcasing its utility in analytical chemistry (Liang et al., 2020).

Molecular Imaging and Radiolabeling

Compounds structurally related to 1-(4-Fluorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea have been explored as molecular imaging agents. For instance, fluorine-18 labeled diaryl ureas have been developed as VEGFR-2/PDGFR dual inhibitors for PET imaging to visualize angiogenic processes, demonstrating the potential of urea derivatives in developing new imaging agents for cancer and other diseases (Ilovich et al., 2008).

Chemical Synthesis and Characterization

Substituted phenyl urea and thiourea silatranes have been synthesized and characterized, with an emphasis on their anion recognition properties. These studies highlight the chemical versatility and potential application of urea derivatives in developing sensors or materials with specific chemical recognition capabilities (Singh et al., 2016).

Pharmaceutical and Biological Research

Urea derivatives have been evaluated for their pharmacological properties, including antiproliferative effects against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology and other medical fields (Perković et al., 2016).

Antimicrobial and Enzyme Inhibition

Some urea derivatives have been studied for their antimicrobial activity and ability to inhibit specific enzymes, indicating their potential use in developing new antimicrobial agents or in studying biochemical pathways (Li et al., 2011).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAHLSBWEXDSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea

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